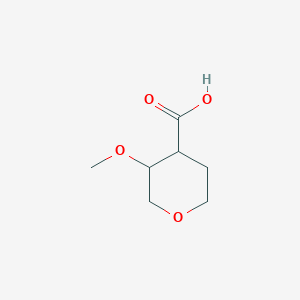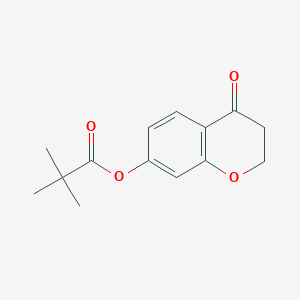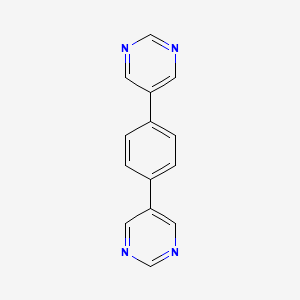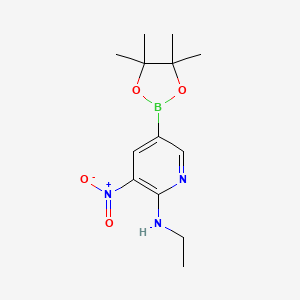
Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of tricyanopyridine with iodopropane in acetonitrile, followed by refluxing for 15 hours. The intermediate product, 3-cyano-1-propylpyridin-1-ium, is then dissolved in acetone and reacted with phenyl magnesium bromide under light-avoiding conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB/MAPK pathway, leading to reduced inflammation. The compound selectively binds to JNK2, a protein kinase involved in the regulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: Exhibits similar anti-inflammatory properties and targets the same molecular pathways.
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: Shares structural similarities but differs in its specific applications and biological activities.
Uniqueness
Propyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific binding affinity to JNK2 and its potential applications in treating inflammatory diseases. Its structural features allow for selective interactions with molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
63001-32-1 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
propyl 6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-5-13-8(12)6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,10,11) |
Clave InChI |
JYWHNUVMOAERQR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=NNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


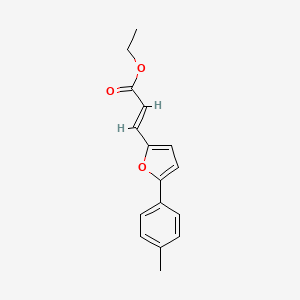


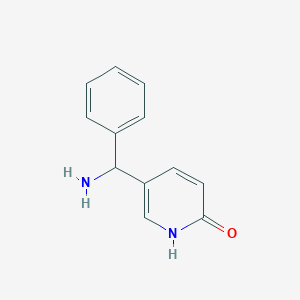
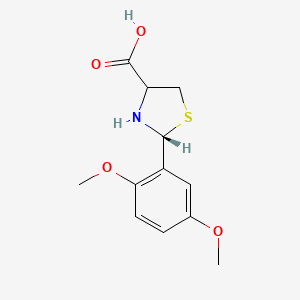
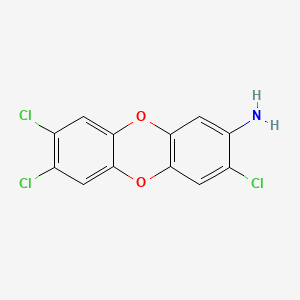
![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)

